molecular formula C6H8IN3O B1439662 3-(4-iodo-1H-pyrazol-1-yl)propanamide CAS No. 1217862-88-8

3-(4-iodo-1H-pyrazol-1-yl)propanamide

Cat. No.: B1439662
CAS No.: 1217862-88-8
M. Wt: 265.05 g/mol
InChI Key: CQBGMDUOEZKOBT-UHFFFAOYSA-N
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Description

“3-(4-iodo-1H-pyrazol-1-yl)propanamide” is a compound with the molecular formula C6H8IN3O . It has a molecular weight of 265.05 .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrazole ring attached to a propanamide group . The pyrazole ring contains two nitrogen atoms, one of which bears a hydrogen atom .


Physical and Chemical Properties Analysis

“this compound” is a solid compound . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Scientific Research Applications

Chemical Complex Formation

One application in scientific research involving 3-(4-iodo-1H-pyrazol-1-yl)propanamide derivatives is in the formation of chemical complexes with metals. For example, derivatives such as 3-(pyrazol-1-yl)propanamide (PPA) have been used to prepare complexes with palladium(II) chloride. These complexes are characterized by their ability to form supramolecular hydrogen-bonded chains and cyclic dimers in the solid state, as demonstrated through X-ray diffraction studies. This suggests their potential utility in developing new materials with specific structural properties (Palombo et al., 2019).

Synthesis of Pharmacologically Relevant Compounds

Another significant application is in the synthesis of pharmacologically relevant compounds. For instance, pyrazole derivatives have been utilized in creating N-substituted indoles through a Ru-catalyzed redox-neutral C-H activation process. This method enables the synthesis of 3-(1H-indol-1-yl)propanamides, which are considered pharmacologically privileged, highlighting the utility of pyrazole derivatives in drug development (Zhang, Jiang, & Huang, 2014).

Molecular Docking and Antimicrobial Potential

Pyrazole derivatives have also been explored for their antimicrobial potential, with studies focusing on the synthesis and evaluation of compounds like 3-(4-chlorophenyl)-5-[4-(propane-2-yl) phenyl] 4, 5-dihydro-1H –pyrazole-1-carbothioamide. These studies involve density functional theory optimization, molecular docking analysis, and in vitro antimicrobial activity testing, indicating the compounds' potential as antimicrobial agents (Sivakumar et al., 2020).

Furthermore, the iodine(III)-mediated synthesis of pyrazole derivatives has been investigated, leading to the development of compounds with potential antimicrobial properties. This research underscores the versatility of pyrazole derivatives in synthesizing new chemical entities with potential biological activities (Prakash, Hussain, Aneja, Sharma, & Aneja, 2011).

Crystal Structure Analysis

The study of crystal structures of pyrazole derivatives, such as 3-(5-methyl-3-phenyl-1H-pyrazol-1-yl)-propanamide hydrate, provides insights into the molecular arrangement and interactions within crystals. Such analysis is crucial for understanding the physical and chemical properties of these compounds, which can inform their applications in material science and pharmaceuticals (Hao, Wang, & Chen, 2010).

Biochemical Analysis

Biochemical Properties

3-(4-Iodo-1H-pyrazol-1-yl)propanamide plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with various enzymes, potentially acting as an inhibitor or activator depending on the context of the reaction. For instance, it has been observed to interact with certain kinases, influencing phosphorylation processes . Additionally, this compound can bind to specific proteins, altering their conformation and activity . These interactions are crucial for understanding the compound’s role in biochemical pathways and its potential therapeutic applications.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it can affect the MAPK/ERK pathway, leading to changes in cell proliferation and differentiation . Additionally, this compound has been observed to impact mitochondrial function, thereby influencing cellular energy metabolism . These effects highlight the compound’s potential in regulating cellular processes and its implications in disease treatment.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves its binding interactions with biomolecules, such as enzymes and receptors . This binding can lead to enzyme inhibition or activation, depending on the specific target and context . Furthermore, this compound can influence gene expression by interacting with transcription factors or epigenetic modifiers. These molecular interactions are critical for understanding the compound’s mode of action and its potential therapeutic applications.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are essential for understanding its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to its degradation . In terms of long-term effects, this compound has been observed to cause sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways effectively . At higher doses, it can induce toxic or adverse effects, such as hepatotoxicity and nephrotoxicity . These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . This compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites. These metabolic pathways are essential for understanding the compound’s pharmacokinetics and its potential interactions with other drugs.

Properties

IUPAC Name

3-(4-iodopyrazol-1-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8IN3O/c7-5-3-9-10(4-5)2-1-6(8)11/h3-4H,1-2H2,(H2,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQBGMDUOEZKOBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CCC(=O)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8IN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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